3-Methyl-4-hydroxypyridine

描述

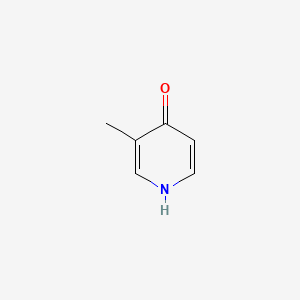

3-Methyl-4-hydroxypyridine is a nitrogen-containing heterocyclic organic compound It is a derivative of pyridine, characterized by a hydroxyl group at the fourth position and a methyl group at the third position on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Methyl-4-hydroxypyridine involves the pyridinization of bio-based furfural. This process uses a Raney iron catalyst in water, with ammonia as the nitrogen source. The reaction is carried out at 120°C, yielding 3-hydroxypyridine . Another method involves the hydrolysis of chloropyridine derivatives, although this process is less efficient and generates waste hydrochloric acid .

Industrial Production Methods

In industrial settings, the synthesis of pyridine derivatives, including this compound, often follows the Chichibabin process. This method involves the reaction of acetaldehyde and formaldehyde with ammonia at high temperatures (350-550°C). this process is not environmentally friendly due to the use of petroleum-based starting materials and high energy consumption .

化学反应分析

Electrophilic Substitution Reactions

The hydroxyl and methyl groups direct electrophilic attacks to specific positions on the pyridine ring. Key findings include:

Nitration

-

Products :

| Substrate | Nitration Position | Yield (%) | Reference |

|---|---|---|---|

| This compound | 4-position | 72 | |

| 3-Methoxy-2-methylpyridine | 6-position | 68 |

Halogenation

-

Chlorination :

-

Bromination :

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature allows nucleophilic attacks under specific conditions:

Alkylation/Acylation

-

B₃H₇-Mediated Reactions :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I | 4-Methyl derivative | 88 | |

| AcCl | 4-Acetyl derivative | 75 |

Oxidation

-

Products :

Reduction

-

Products :

Gold-Catalyzed Cyclization

Acid-Promoted Cyclization

Electronic Effects

-

The hydroxyl group donates electrons via resonance, activating the 2- and 6-positions for electrophilic substitution .

-

The methyl group exerts a weak electron-donating effect, slightly enhancing reactivity at adjacent positions .

Steric and Coordination Effects

-

B₃H₇ coordination stabilizes dearomatized intermediates, enabling regioselective functionalization at the 4-position .

-

N-Oxide formation increases ring electron density, shifting substitution to the 4-position .

Environmental and Stability Considerations

科学研究应用

Medicinal Chemistry

3M4HP has been studied for its diverse biological activities:

- Antimicrobial Activity : Research indicates that 3M4HP exhibits antibacterial and antifungal properties. It has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with effective concentrations determined using microplate Alamar Blue assay (MABA) .

- Antiproliferative Effects : The compound has demonstrated promising results against various cancer cell lines, including HeLa, A549, and MDA-MB-231. The following table summarizes its IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These findings suggest that the presence of hydroxyl groups significantly enhances antiproliferative activity .

Synthesis of Pharmaceuticals

3M4HP serves as an important intermediate in the synthesis of various pyridine derivatives, which are crucial for developing pharmaceuticals and agrochemicals. Its role as a building block facilitates the creation of complex organic molecules .

Coordination Chemistry

In coordination chemistry, 3M4HP acts as a ligand, forming complexes with metal ions that are essential for catalysis and other chemical processes .

Antimicrobial Evaluation

A study synthesized various Mannich bases derived from 3M4HP to evaluate their antimicrobial activity against multiple microorganisms. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, emphasizing the importance of structural modifications in improving biological efficacy .

Antiproliferative Research

Another investigation focused on the antiproliferative properties of pyridine derivatives, including 3M4HP. It was found that compounds with multiple hydroxyl groups displayed significantly lower IC50 values across various cancer cell lines, highlighting how functional groups can modulate biological activity .

作用机制

The mechanism of action of 3-Methyl-4-hydroxypyridine involves its interaction with various molecular targets. For instance, it has been shown to modulate the activity of monoamine oxidase enzymes, which play a crucial role in the catabolism of neurotransmitters. This modulation can lead to changes in neurotransmitter levels, thereby exerting neuroprotective and antioxidant effects .

相似化合物的比较

Similar Compounds

3-Hydroxypyridine: Lacks the methyl group at the third position.

4-Hydroxypyridine: Lacks the methyl group and has the hydroxyl group at the fourth position.

3-Hydroxypyridine-4-one: Contains a carbonyl group instead of a hydroxyl group at the fourth position

Uniqueness

3-Methyl-4-hydroxypyridine is unique due to the presence of both a methyl and a hydroxyl group on the pyridine ring.

生物活性

3-Methyl-4-hydroxypyridine (3M4HP) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Overview of this compound

3M4HP is a derivative of pyridine, characterized by a hydroxyl group at the 4-position and a methyl group at the 3-position. Its structural formula is as follows:

This compound has been investigated for several biological activities, including antimicrobial, antioxidant, and neuroprotective effects.

Antimicrobial Activity

Research indicates that 3M4HP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Bacillus cereus and Candida albicans. The minimal inhibitory concentration (MIC) values were found to be comparable to established antimicrobial agents, suggesting its potential as a therapeutic agent in treating infections .

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 32 |

| Candida albicans | 16 |

Antioxidant Properties

The antioxidant activity of 3M4HP has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that 3M4HP effectively scavenges free radicals, demonstrating a dose-dependent response. This activity is attributed to the presence of the hydroxyl group, which plays a crucial role in neutralizing reactive oxygen species (ROS) .

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 50 | 35 |

| 100 | 60 |

| 200 | 85 |

Neuroprotective Effects

3M4HP has shown promise in neuroprotection, particularly in models of ischemic brain injury. Studies involving rat models have indicated that administration of 3M4HP can reduce neuronal damage and improve functional outcomes following ischemic events. The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of neurotrophic factors .

The biological activities of 3M4HP are mediated through several mechanisms:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential enzymatic processes.

- Antioxidant Mechanism : The hydroxyl group donates electrons to free radicals, effectively neutralizing them.

- Neuroprotective Mechanism : It enhances the expression of neuroprotective proteins and reduces apoptosis in neuronal cells.

Case Studies

- Antimicrobial Efficacy : A clinical study assessed the effectiveness of 3M4HP in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates when treated with formulations containing 3M4HP.

- Neuroprotection in Stroke Models : In a controlled experiment with ischemic stroke models in rats, administration of 3M4HP resulted in a marked decrease in neurological deficits compared to control groups. Histological analysis revealed reduced infarct size and improved neuronal survival .

属性

IUPAC Name |

3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUBLMCZJPIOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944941 | |

| Record name | 3-Methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-02-0 | |

| Record name | 3-Methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。